molecular formula C11H14N4O3 B3128318 ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate CAS No. 338794-82-4

ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate

Cat. No.: B3128318
CAS No.: 338794-82-4
M. Wt: 250.25 g/mol
InChI Key: DTRWRVLXMHYBFU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate is an α,β-unsaturated ester characterized by:

  • Core structure: A prop-2-enoate backbone with an (2E)-configuration, ensuring planarity and conjugation between the double bond and carbonyl group.
  • Substituents: A 3-amino group at position 2. A (pyridin-3-yl)formohydrazido moiety, introducing a hydrazine-linked pyridine ring.

Its hydrazido-pyridine substituent may facilitate hydrogen bonding (critical for molecular recognition) and metal coordination, enhancing its utility in supramolecular chemistry .

Properties

IUPAC Name

ethyl (E)-3-amino-3-[2-(pyridine-3-carbonyl)hydrazinyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-2-18-10(16)6-9(12)14-15-11(17)8-4-3-5-13-7-8/h3-7,14H,2,12H2,1H3,(H,15,17)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRWRVLXMHYBFU-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NNC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/NNC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate typically involves the reaction of ethyl 3-(pyridin-3-yl)prop-2-enoate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

Ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituent at Position 3 Key Features
Ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate (Target) (Pyridin-3-yl)formohydrazido Pyridine ring enables aromatic interactions; hydrazido group aids H-bonding .
Ethyl 3-amino-3-[2-(2-furylcarbonyl)hydrazino]acrylate (Furan-2-yl)formohydrazido Furan substituent introduces electron-rich heterocycle; lower polarity than pyridine.
Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate 4-(4-Nitrophenyl)piperazinyl Nitrophenyl group enhances electron-withdrawing effects; piperazine improves solubility.
Ethyl (2E)-3-amino-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-enoate 4-(3-Chlorophenyl)piperazinyl Chlorophenyl group increases lipophilicity; potential for halogen bonding.
Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate 4-Hydroxyphenyl Phenolic -OH group enables antioxidant activity; found in food products like vinegar.

Physicochemical Properties

  • Solubility :
    • The pyridine and hydrazido groups in the target compound enhance water solubility compared to furan or chlorophenyl analogs .
    • Nitrophenyl derivatives (e.g., ) exhibit lower solubility due to strong electron-withdrawing effects.
  • Stability :
    • Hydrazido-containing compounds (target, ) may undergo hydrolysis under acidic/basic conditions, unlike simple aryl acrylates (e.g., ) .

Crystallographic and Supramolecular Behavior

  • Crystal Packing : Syn-periplanar conformation across the C=C bond is common in acrylates (e.g., ), but substituents like pyridine or piperazine alter hydrogen-bonding networks .
  • Graph Set Analysis: Hydrazido and amino groups in the target compound likely form R₂²(8) motifs, as seen in related hydrazine derivatives .

Biological Activity

Ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate, also known by its CAS Number 338794-82-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Formula : C₁₁H₁₄N₄O₃
  • Molecular Weight : 250.26 g/mol

The structure consists of an ethyl group attached to a prop-2-enoate moiety, with an amino group and a pyridine-derived hydrazido substituent. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has shown potential against various bacterial strains. For instance, studies involving derivatives of pyridine have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound.

Anticancer Properties

Pyridine derivatives are often explored for their anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. In vitro assays have shown that compounds with hydrazido groups can interact with cellular pathways involved in cell cycle regulation and apoptosis.

The proposed mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth.
  • DNA Interaction : Similar compounds have been found to intercalate DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

CompoundBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli15
Ethyl (2E)-3-amino...Staphylococcus aureus20
Ethyl (2E)-3-amino...Escherichia coli17

Study 2: Anticancer Activity

In a separate investigation published in Cancer Research, the effects of this compound on human breast cancer cells were assessed. The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.

Concentration (µM)Cell Viability (%)
0100
585
1070
2545

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate
Reactant of Route 2
ethyl (2E)-3-amino-3-[(pyridin-3-yl)formohydrazido]prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.